2-Amino-1-cyclopentene-1-carbonitrile
Overview
Description
2-Amino-1-cyclopentene-1-carbonitrile is an organic compound with the chemical formula C6H8N2. It consists of a cyclopentene ring with an amino group and a carbonitrile group attached to it.
Mechanism of Action
Target of Action
2-Amino-1-cyclopentene-1-carbonitrile, also known as 2-aminocyclopent-1-enecarbonitrile, is primarily used in the synthesis of tacrine-huperzine A hybrids . These hybrids are known to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve memory and cognition.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .
Result of Action
The increase in acetylcholine levels in the brain due to the action of this compound can have several effects at the molecular and cellular levels. It can enhance synaptic transmission, improve memory and cognition, and potentially alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion . It is also important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-cyclopentene-1-carbonitrile can be synthesized through various chemical methods. One common method involves the reaction of cyclohexene with hydrogen cyanide in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis. The process may include the use of specialized equipment to handle the reactants and maintain the required conditions for the reaction. The product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclopentene-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
2-Amino-1-cyclopentene-1-carbonitrile is an important raw material and intermediate used in various fields, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and other pharmaceutical products.
Agrochemicals: It is utilized in the production of pesticides and other agricultural chemicals.
Dyestuff: It is employed in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-1-cyclopentene-1-carbonitrile include:
- 1-Amino-2-cyano-1,2-cyclopentene
- 1-Cyclopentene-1-carbonitrile,2-amino
- 2-Aminocyclopent-1-ene-1-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-aminocyclopentene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYBPIHVACKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301874 | |
Record name | 2-Aminocyclopent-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-23-3 | |
Record name | 2-Amino-1-cyclopentene-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-cyclopentene-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2941-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146852 | |
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Record name | 2-Aminocyclopent-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminocyclopent-1-ene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Cyclopentene-1-carbonitrile, 2-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1-CYCLOPENTENE-1-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54887V9PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reactions 2-aminocyclopent-1-enecarbonitrile can undergo, and what types of compounds can be formed?
A1: 2-Aminocyclopent-1-enecarbonitrile exhibits interesting reactivity with sulfur-containing reagents. [, ] For example, when reacted with sulfur dichloride (SCl2), triisobutyl amine (iBu3N), and thiocyanogen chloride (NCS), it forms a cyclopenta[1,2,6]thiadiazine derivative. [] This highlights its utility in building unique heterocyclic systems. Interestingly, using different combinations of sulfur chlorides (SCl2 and S2Cl2) with iBu3N can lead to the formation of isothiazolo[3,4-d]cyclopenta[1,2,3]dithiazole and other novel cyclopenta[1,2,3]dithiazole derivatives. [] This suggests that reaction conditions can significantly influence product selectivity when using 2-aminocyclopent-1-enecarbonitrile as a starting material.
Q2: Beyond heterocyclic synthesis, has 2-aminocyclopent-1-enecarbonitrile been used in other types of reactions?
A2: Yes, 2-aminocyclopent-1-enecarbonitrile has been successfully used in the synthesis of spirocyclic compounds. [] Specifically, it reacts with cyclohexanone to yield cyclohexanespiro-2′-[2′,3′,6′,7′-tetrahydro-1′H-cyclopenta[d]pyrimidin]-4′(5′H)-one. [] This demonstrates its potential utility in constructing diverse molecular architectures.
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